

Application Notes and Protocols: Methyl 2-octynoate as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: *Methyl 2-octynoate*

Cat. No.: *B148828*

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Introduction

Methyl 2-octynoate (CAS 111-12-6), also known as methyl heptine carbonate, is a synthetic fragrance ingredient valued for its powerful and distinct green, violet leaf, and cucumber-like aroma. It is utilized in a variety of cosmetic and personal care products, including fine fragrances, soaps, detergents, and lotions, to impart a fresh and fruity note.^[1] Despite its desirable olfactory properties, **Methyl 2-octynoate** is a known skin sensitizer and its use in cosmetic products is subject to strict regulatory limits.^[2] These application notes provide a comprehensive overview of the use of **Methyl 2-octynoate** in cosmetics, with a focus on its safety assessment, regulatory status, and the experimental protocols used to evaluate its sensitization potential.

Physicochemical Properties

Property	Value	Reference
Chemical Name	Methyl 2-octynoate	
Synonyms	Methyl heptine carbonate, Folione, Methyl oct-2-ynoate	
CAS Number	111-12-6	
Molecular Formula	C ₉ H ₁₄ O ₂	
Molecular Weight	154.21 g/mol	
Appearance	Colorless liquid	
Odor	Sweet, fruity, violet-like	

Regulatory and Safety Assessment

The primary toxicological concern associated with **Methyl 2-octynoate** is its potential to cause skin sensitization, leading to allergic contact dermatitis. As a result, its concentration in cosmetic products is restricted by various regulatory bodies.

Regulatory Limits

Region/Body	Product Type	Maximum Concentration	Reference
European Union	Leave-on products	0.001% (presence must be indicated on the label)	
	Rinse-off products	0.01% (presence must be indicated on the label)	
	All cosmetic products	0.01% (when used alone)	
	Combined with Methyl 2-nonynoate	0.01% (of which Methyl 2-nonynoate should not be more than 0.002%)	
IFRA	Varies by product category	0.0085% - 0.33%	

Quantitative Risk Assessment (QRA) Data

Quantitative Risk Assessment (QRA) is employed to determine safe use levels of fragrance ingredients. Key parameters for **Methyl 2-octynoate** are summarized below.

Parameter	Value	Description	Reference
EC3 (Local Lymph Node Assay)	0.45% (112 µg/cm ²)	The concentration required to produce a threefold increase in lymphocyte proliferation in the murine Local Lymph Node Assay, indicating sensitization potential.	
NESIL (Human Repeat Insult Patch Test)	110 µg/cm ²	No Expected Sensitization Induction Level, derived from human data, representing a level at which no sensitization is expected.	

Reported Use Concentrations

Product Type	Concentration (95th percentile)	Reference
Cosmetic Products	0.007%	
Women's Perfumes (mean)	0.007%	
Men's Perfumes (mean)	0.0014%	

Experimental Protocols for Skin Sensitization Assessment

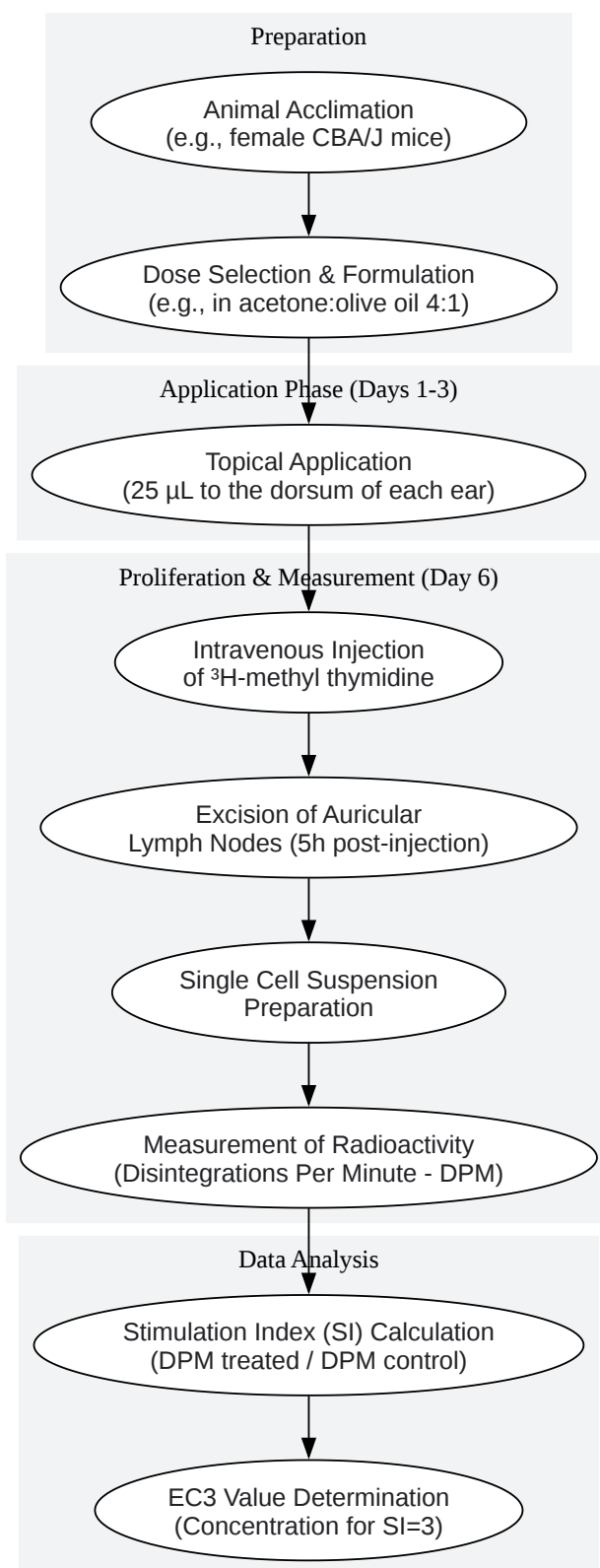
The skin sensitization potential of **Methyl 2-octynoate** has been evaluated using both animal and human test methods. Below are detailed protocols for the key assays.

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

Principle: Sensitizing chemicals induce a dose-dependent proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ^3H -methyl thymidine) or by alternative methods. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An $\text{SI} \geq 3$ is considered a positive result.

Experimental Workflow:



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Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Human Repeat Insult Patch Test (HRIPT)

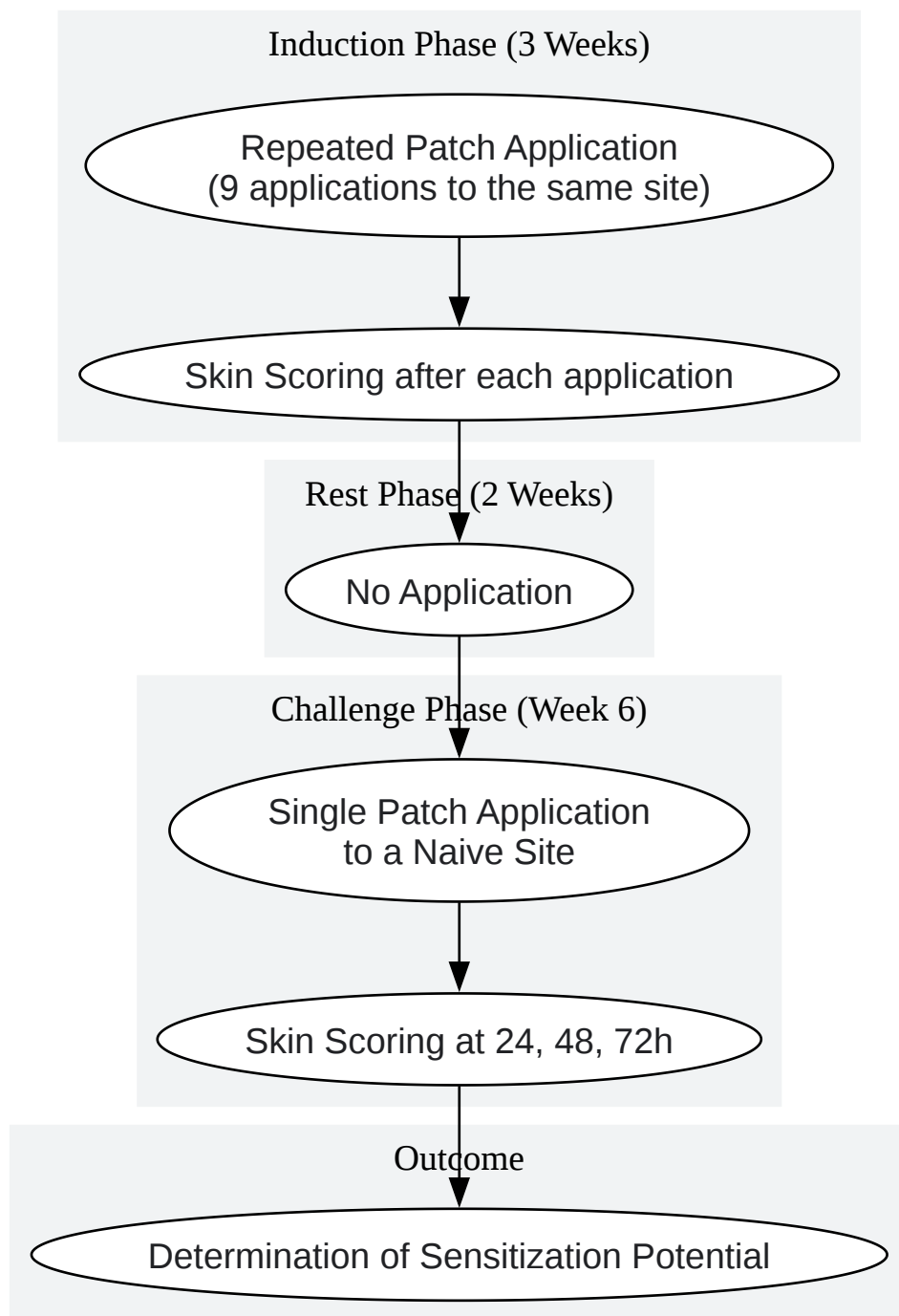
The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a test material in human volunteers.

Principle: The test involves a three-week induction phase with repeated applications of the test material to the same skin site to induce sensitization. This is followed by a two-week rest period and then a challenge phase where the material is applied to a naive skin site to elicit a response in any sensitized individuals.

Experimental Protocol:

- **Test Population:** A panel of typically 50-100 healthy volunteers with no known skin diseases.
- **Induction Phase (3 weeks):**
 - The test material (e.g., **Methyl 2-octynoate** at a specific concentration in a suitable vehicle like 75% diethyl phthalate/25% ethanol) is applied to a small area of the back under an occlusive or semi-occlusive patch. For **Methyl 2-octynoate**, a concentration of 118 µg/cm² has been tested.
 - The patch is worn for 24-48 hours and then removed.
 - The site is evaluated for any skin reactions (erythema, edema).
 - This procedure is repeated nine times over the three-week period at the same application site.
- **Rest Phase (2 weeks):** No applications are made.
- **Challenge Phase (Week 6):**
 - A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).
 - The patch is removed after 24-48 hours.
 - The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.

- A positive reaction (erythema and/or edema) at the challenge site, which was not observed during the induction phase, is indicative of sensitization.



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Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).

In Vitro KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization Adverse Outcome Pathway (AOP) – keratinocyte activation.

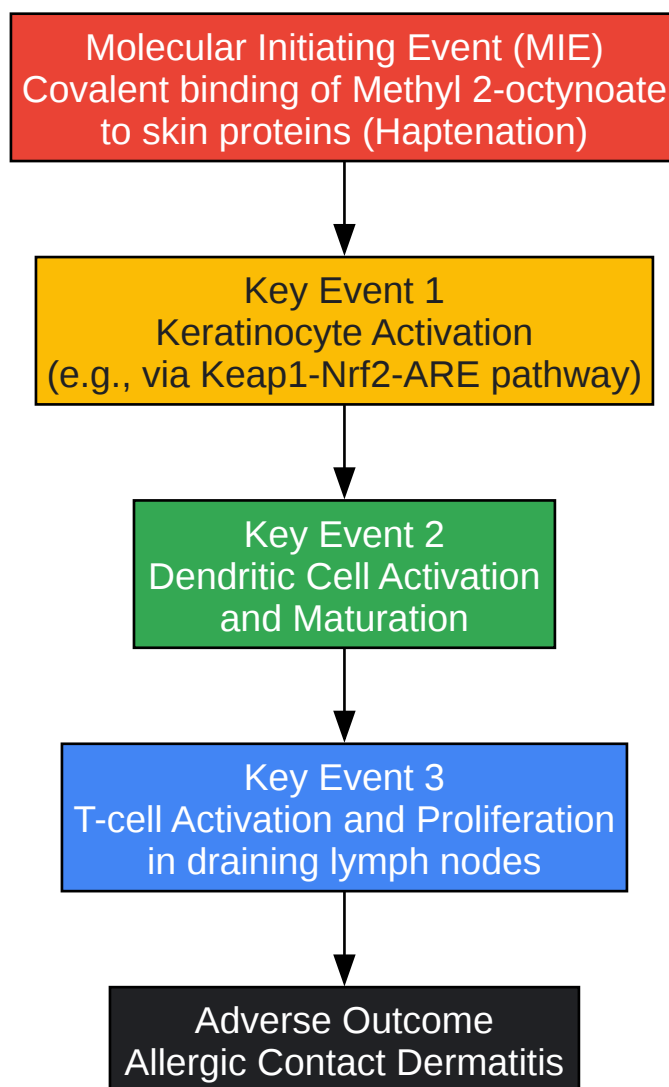
Principle: The assay utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Skin sensitizers induce the Keap1-Nrf2-ARE signaling pathway, leading to the expression of luciferase, which can be measured by luminescence.

Experimental Protocol:

- **Cell Culture:** KeratinoSens™ cells are cultured in appropriate media and seeded into 96-well plates.
- **Test Chemical Exposure:** Cells are exposed to a range of concentrations of the test chemical (e.g., **Methyl 2-octynoate**) for 48 hours.
- **Luminescence Measurement:** After the exposure period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
- **Cytotoxicity Assessment:** A parallel assay (e.g., MTT assay) is performed to measure the cytotoxicity of the test chemical.
- **Data Analysis:** The fold induction of luciferase activity is calculated relative to vehicle controls. A chemical is classified as a sensitizer if it induces a statistically significant fold induction of 1.5 or greater at a concentration where cell viability is at least 70%.

Signaling Pathway in Skin Sensitization

The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the biological events that lead from a molecular initiating event to an adverse health effect. **Methyl 2-octynoate**, as a skin sensitizer, is expected to follow this pathway.



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Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.

Conclusion

Methyl 2-octynoate is an effective fragrance ingredient that requires careful formulation and safety assessment due to its skin sensitization potential. The quantitative data and experimental protocols provided in these application notes serve as a valuable resource for researchers and professionals involved in the development of safe and compliant cosmetic products. Adherence to regulatory guidelines and the application of robust safety testing methodologies are paramount to ensure consumer safety.

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References

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